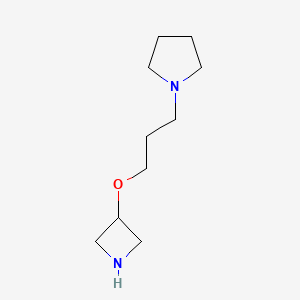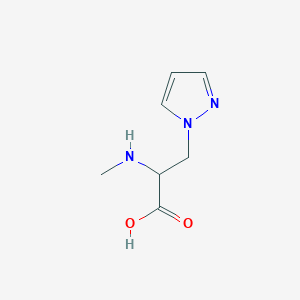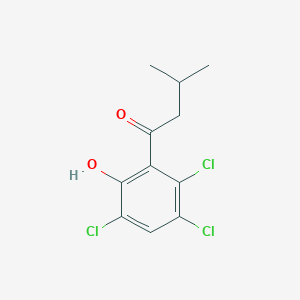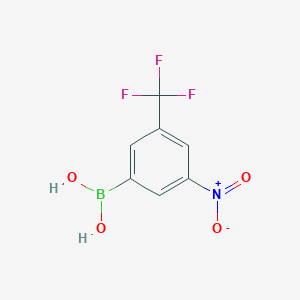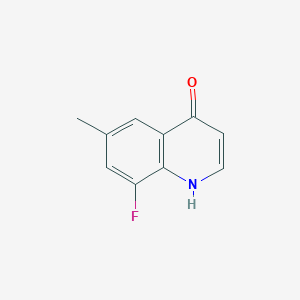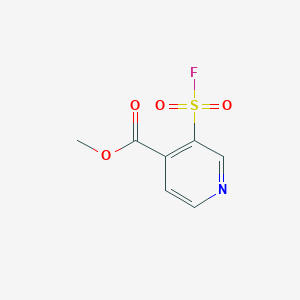
Methyl 3-(fluorosulfonyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, where the nitro group is replaced by a fluorosulfonyl group using fluoride anion as the nucleophile . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and cost-effectiveness. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride anions, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development due to its unique chemical properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitropyridine-4-carboxylate: A precursor in the synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate.
Methyl 3-fluoropyridine-4-carboxylate: A related compound with a fluorine atom instead of a fluorosulfonyl group.
Uniqueness
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6FNO4S |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
methyl 3-fluorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |
Clé InChI |
LKOHZYVOQJNLMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)


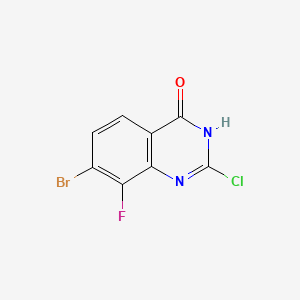
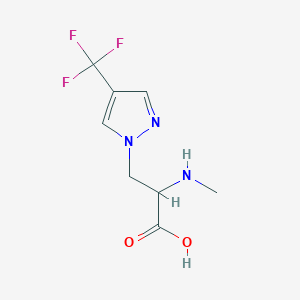
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
